molecular formula C17H21N5O4 B2356019 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879070-97-0

8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2356019
CAS RN: 879070-97-0
M. Wt: 359.386
InChI Key: YULHJARBXXEOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored various synthesis methods for compounds similar to 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. A study by Šimo, Rybár, and Alföldi (1995) discusses the synthesis of related purinediones through a multi-step process involving the reaction of specific intermediates in dimethylformamide (DMF) in the presence of potassium carbonate (Šimo, Rybár, & Alföldi, 1995).

Potential Receptor Affinity and Pharmacological Evaluation

  • A study by Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, examining their affinity for various serotonin receptors and evaluating their potential psychotropic activity. This study offers insight into the possible pharmacological applications of related compounds (Chłoń-Rzepa et al., 2013).

Structural Analysis

  • Karczmarzyk, Karolak-Wojciechowska, and Pawłowski (1995) conducted structural analysis on similar compounds, providing details on the planar nature of the purine fused-ring skeleton and the conformation of substituents. Their work adds to the understanding of the structural properties of these compounds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Biological Activities

  • Khaliullin et al. (2018) synthesized a related compound and found it exhibited antidepressant activity, indicating potential applications in treating mood disorders (Khaliullin et al., 2018).
  • The work by Ueda et al. (1987) on novel heterocycles including purino [7, 8-g] -6-azapteridines demonstrated antitumor activity and vascular relaxing effects, suggesting potential therapeutic applications for related compounds (Ueda et al., 1987).

properties

IUPAC Name

8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-9-4-5-12(6-10(9)2)26-8-11(23)7-22-13-14(19-16(22)18)21(3)17(25)20-15(13)24/h4-6,11,23H,7-8H2,1-3H3,(H2,18,19)(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULHJARBXXEOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N)N(C(=O)NC3=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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